Win 54954
Overview
Description
WIN 54954 is a broad-spectrum antipicornavirus drug. It is a small molecule that has shown efficacy against a variety of picornaviruses, including human rhinoviruses and enteroviruses . The compound is known for its ability to inhibit viral replication, making it a valuable tool in antiviral research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WIN 54954 involves multiple steps, starting with the preparation of the core structure, which includes a dichlorobenzene moiety. The synthetic route typically involves the following steps:
Formation of the dichlorobenzene core: This step involves the chlorination of benzene to form dichlorobenzene.
Attachment of the oxazole ring: The dichlorobenzene core is then reacted with an oxazole derivative under specific conditions to form the oxazole ring.
Formation of the isoxazole ring: The final step involves the formation of the isoxazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
WIN 54954 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and isoxazole rings.
Reduction: Reduction reactions can occur at the dichlorobenzene moiety.
Substitution: Substitution reactions are common, especially at the chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different antiviral properties and potencies .
Scientific Research Applications
WIN 54954 has a wide range of scientific research applications:
Chemistry: It is used as a molecular tool to study the structure and function of picornaviruses.
Biology: The compound helps in understanding viral replication mechanisms and host-virus interactions.
Medicine: this compound is being investigated for its potential therapeutic applications in treating viral infections, particularly those caused by picornaviruses.
Industry: The compound is used in the development of antiviral drugs and formulations
Mechanism of Action
WIN 54954 exerts its antiviral effects by binding to a hydrophobic pocket in the viral capsid protein. This binding prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication. The compound specifically targets the viral protein 1 (VP1) of the rhinovirus capsid, leading to conformational changes that block viral adsorption to cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Pleconaril: Another broad-spectrum antipicornavirus drug that also targets the viral capsid.
Disoxaril: Similar in structure and function to WIN 54954, used in antiviral research.
Ribavirin: A nucleoside analog with broad-spectrum antiviral activity.
Uniqueness
This compound is unique due to its specific binding to the hydrophobic pocket in the viral capsid, which is different from the mechanisms of action of other antiviral drugs like ribavirin. This specificity makes it a valuable tool in studying viral capsid structures and developing targeted antiviral therapies .
Properties
IUPAC Name |
5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDHAOLOHQTGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910301 | |
Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107355-45-3 | |
Record name | Win 54954 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107355453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WIN-54954 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WIN-54954 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY9RJD7JGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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